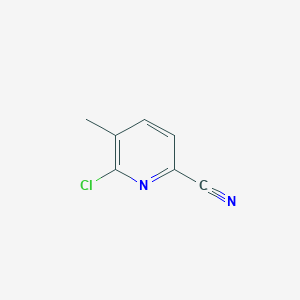

6-Chloro-5-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAHTIHTHZLYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724428 | |

| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875293-89-3 | |

| Record name | 6-Chloro-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-5-methylpyridine-2-carbonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-methylpyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known physical, chemical, and spectral properties of this compound (CAS No. 875293-89-3). As a substituted pyridinecarbonitrile, this compound represents a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, methyl, and nitrile groups on the pyridine scaffold imparts a unique combination of electronic and steric properties that are critical for its application in drug development and organic synthesis. This document consolidates data from chemical suppliers, public databases, and predictive models, while also providing standardized protocols for the experimental determination of key physical properties. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals who handle or intend to utilize this compound in their work.

Molecular Identity and Chemical Specifications

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers and structural information for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 875293-89-3 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Common Synonyms | 6-Chloro-5-methylpicolinonitrile, 2-Chloro-6-cyano-3-methylpyridine | [2][4] |

| SMILES | CC1=C(Cl)N=C(C=C1)C#N | [1] |

| InChI Key | XUAHTIHTHZLYFK-UHFFFAOYSA-N |

Core Physicochemical and Computational Properties

The physical state, stability, and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions. While experimental data for some properties of this specific molecule are not widely published, a combination of supplier data and computational predictions provides a strong working profile.

| Property | Value | Source(s) |

| Physical Form | White to light yellow solid | [2] |

| Melting Point | Data not publicly available. See Section 5.1 for determination protocol. | |

| Boiling Point | Data not publicly available. | |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [2] |

| LogP (predicted) | 1.9151 | [1] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1][3] |

| Hydrogen Bond Donors | 0 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

Structure-Property Relationship Analysis

The observed and predicted physical properties of this compound are a direct consequence of its molecular structure. The interplay between the pyridine core and its substituents governs its polarity, intermolecular forces, and ultimately, its behavior.

-

Pyridine Core : The foundational pyridine ring is an aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[5] The nitrogen's lone pair of electrons resides in an sp² orbital, separate from the aromatic π-system, which imparts weak basicity to the molecule.[5][6]

-

Nitrile Group (-C≡N) : This group is strongly polar and a powerful electron-withdrawing group. Its presence significantly increases the molecule's dipole moment. This polarity leads to strong dipole-dipole intermolecular interactions, which is a primary reason the compound is a solid at room temperature and would be expected to have a relatively high melting point compared to an analogue lacking this group.

-

Chloro Group (-Cl) : As an electronegative substituent, the chlorine atom also contributes to the molecule's electron-deficient nature and overall polarity.[7]

-

Methyl Group (-CH₃) : This group is weakly electron-donating and nonpolar. It increases the lipophilicity of the molecule, which balances the polarity imparted by the nitrile and chloro groups.

-

Solubility Insights : The calculated LogP value of approximately 1.9 suggests a compound with moderate lipophilicity.[1] Therefore, it is predicted to have good solubility in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone, but limited solubility in water and nonpolar solvents like hexane. The two hydrogen bond acceptors (the pyridine nitrogen and the nitrile nitrogen) allow for some interaction with protic solvents, but the absence of hydrogen bond donors limits aqueous solubility.[1][3]

Spectroscopic Characterization Profile

While specific spectra for this compound are typically proprietary to suppliers, a foundational understanding of its structure allows for the prediction of key features in standard analytical techniques.[8] Researchers can use these expected signals to verify the identity and purity of their samples.

-

Infrared (IR) Spectroscopy :

-

C≡N Stretch : A sharp, strong absorption peak is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile group.

-

Aromatic C=C and C=N Stretches : Multiple peaks will appear in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.

-

C-H Stretches : Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

-

C-Cl Stretch : A peak in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

-

-

¹H NMR Spectroscopy :

-

Aromatic Protons : Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts (likely in the 7.0-8.5 ppm range) and coupling patterns will be influenced by the positions of the three substituents.

-

Methyl Protons : A singlet corresponding to the three protons of the methyl group will appear in the upfield region, typically around 2.0-2.5 ppm.

-

-

¹³C NMR Spectroscopy :

-

Seven distinct carbon signals are expected. The carbon of the nitrile group will be significantly downfield (115-125 ppm). The aromatic carbons will appear in the 120-160 ppm range, with their specific shifts dictated by the electronic effects of the attached groups. The methyl carbon will be the most upfield signal, typically below 30 ppm.

-

Experimental Protocols for Physical Property Determination

For novel compounds or those with limited public data, experimental verification of physical properties is paramount. The following protocols outline standard, reliable methods for determining melting point and solubility.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. This protocol describes the standard capillary method, which is widely accessible in synthetic chemistry labs.

Methodology:

-

Sample Preparation : Place a small amount of finely powdered, dry this compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Instrument Setup : Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting) : Heat the sample rapidly to obtain a rough estimate of the melting range. This informs the slower, more accurate measurement.

-

Accurate Measurement : Prepare a new sample. Heat rapidly to about 15-20°C below the estimated melting point.

-

Slow Heating : Decrease the heating rate to 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, yielding an accurate reading.

-

Observation : Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂. A narrow range (<2°C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Solvent Selection : Prepare a set of vials containing 1 mL of various solvents, ranging from nonpolar to polar (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Water).

-

Sample Addition : Add approximately 10 mg of this compound to each vial. This creates a starting concentration of ~10 mg/mL.

-

Initial Observation : Observe each vial for immediate dissolution.

-

Agitation : Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 30-60 seconds. Allow the vials to stand and observe.

-

Gentle Heating (Optional) : If the compound is not soluble at room temperature, gently warm the vial in a water bath to check for temperature-dependent solubility. Note any changes upon cooling.

-

Classification : Classify the solubility in each solvent:

-

Soluble : The entire solid dissolves, forming a clear solution.

-

Partially Soluble : Some solid dissolves, but undissolved material remains.

-

Insoluble : No noticeable amount of solid dissolves.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-chloro-5-Methylpicolinonitrile | 875293-89-3 [chemicalbook.com]

- 3. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-5-methylpicolinonitrile; 6-chloro-5-methyl-pyridine-2-carbonitrile; QC-6474; 2-chloro-6-cyano-3-methylpyridine | Chemrio [chemrio.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. chempanda.com [chempanda.com]

- 7. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 875293-89-3|this compound|BLD Pharm [bldpharm.com]

6-Chloro-5-methylpyridine-2-carbonitrile chemical structure and CAS number

An In-Depth Technical Guide to 6-Chloro-5-methylpyridine-2-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Pyridine scaffolds are foundational in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, synthetic utility, and critical safety protocols. We will explore its reactivity, emphasizing its role as a versatile intermediate for creating more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[2]

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a chloro, a methyl, and a nitrile group attached to the core aromatic ring. These functional groups impart specific reactivity and properties that make it a valuable precursor in multi-step synthesis.

Chemical Structure and Core Identifiers

The unique arrangement of its functional groups dictates its chemical behavior, particularly the susceptibility of the chlorine atom at the 2-position to nucleophilic displacement.

-

IUPAC Name: 6-chloro-5-methyl-2-pyridinecarbonitrile[3]

-

SMILES: CC1=C(Cl)N=C(C=C1)C#N[4]

-

InChI Key: XUAHTIHTHZLYFK-UHFFFAOYSA-N[3]

Caption: Key Reactivity Sites of this compound.

Role in Drug Discovery and Agrochemicals

Pyridine derivatives are integral to numerous scientific and industrial applications due to their unique electronic properties and structural versatility. [2]this compound serves as an essential intermediate in the synthesis of complex target molecules. Its structure allows chemists to systematically introduce various functional groups, fine-tuning the biological activity and physical properties of the final compounds, which is a common strategy in the development of novel pharmaceuticals and agrochemicals. [2]

Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution

This section provides a validated, step-by-step methodology for a typical SNAr reaction, a fundamental transformation for this substrate. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To displace the C2-chloride with a primary amine (e.g., benzylamine) to demonstrate the core reactivity.

Materials and Reagents

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

-

Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent side reactions involving water, which could compete as a nucleophile or affect the base's efficacy.

-

-

Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of benzylamine at room temperature with vigorous stirring.

-

Rationale: K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Stirring ensures homogeneity.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.

-

Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC is a rapid and effective method to visually track the disappearance of the starting material and the appearance of the product spot.

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Rationale: The aqueous workup removes the DMF and inorganic salts (K₂CO₃). Ethyl acetate is a suitable organic solvent for extracting the desired product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Rationale: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography separates the target compound from any unreacted starting materials or byproducts.

-

Caption: Workflow for a typical Nucleophilic Aromatic Substitution reaction.

Safety and Handling

Proper handling is imperative due to the compound's potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Information

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: GHS information aggregated from supplier data. | |

| [3][6] |

Recommended Personal Protective Equipment (PPE) and Handling

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid exposed skin.

-

Respiratory Protection: Use in a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. [3]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is centered on the predictable and efficient modification of its C2-chloro position, making it a foundational component in the synthesis of diverse and complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084. PubChem. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]

-

6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182. PubChem. [Link]

-

The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridine-2-carbonitrile

Introduction

6-Chloro-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂.[1][2] As a bifunctional molecule, featuring both a reactive nitrile group and a halogenated pyridine core, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Understanding its solubility profile is a critical first step in reaction design, process development, purification, and formulation for any research scientist or drug development professional. An accurate assessment of solubility in various solvent systems dictates the choice of reaction media, crystallization conditions, and chromatographic purification strategies, directly impacting yield, purity, and process efficiency.

This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural attributes and data from analogous compounds. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility in your laboratory workflows.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] The molecular structure of this compound—comprising a pyridine ring, a chloro group, a methyl group, and a nitrile group—presents a nuanced polarity profile that dictates its interaction with different solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a polar feature, capable of acting as a hydrogen bond acceptor. This contributes to its potential solubility in polar solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and can also act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.

-

Chloro Group (-Cl): The chlorine atom is electronegative, adding to the overall polarity of the molecule.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will favor solubility in less polar or nonpolar organic solvents.

The interplay of these functional groups suggests that this compound will exhibit limited solubility in water but good solubility in a range of common organic solvents. The presence of both polar (nitrile, chloro, pyridine nitrogen) and nonpolar (methyl group, aromatic ring) features indicates an affinity for solvents of intermediate polarity.

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

Predicted Solubility in Common Laboratory Solvents

Based on this comparative analysis, the following table summarizes the predicted solubility profile. It is imperative to validate these predictions experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The nonpolar methyl group and the aromatic ring reduce affinity for water, despite polar groups. |

| Methanol / Ethanol | Soluble to Highly Soluble | The alcohol's ability to hydrogen bond and its alkyl character can solvate the molecule effectively. | |

| Polar Aprotic | Acetone | Soluble to Highly Soluble | The polar nature of acetone can interact with the nitrile and chloro groups. |

| Acetonitrile | Soluble | Similar polarity to the target molecule should facilitate dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Soluble to Highly Soluble | A versatile solvent that can solvate both moderately polar and nonpolar aspects of the molecule. | |

| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |

| Nonpolar | Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the pyridine ring. |

| Hexane / Heptane | Sparingly Soluble to Insoluble | The high polarity of the nitrile and chloro groups will limit solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain reliable and quantitative solubility data, a systematic experimental approach is required. The following protocol is a self-validating system designed for accuracy and reproducibility. It is divided into a qualitative assessment for rapid screening and a quantitative analysis for precise measurement.

Materials and Equipment

-

This compound (solid)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Scintillation vials or test tubes with screw caps

-

A range of analytical grade solvents (as listed in the table above)

Experimental Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 8. 2,6-Lutidine | 108-48-5 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Synthesis of 6-Chloro-5-methylpyridine-2-carbonitrile

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthetic strategies for preparing 6-Chloro-5-methylpyridine-2-carbonitrile, a key building block in modern medicinal and agrochemical research. We will delve into the mechanistic underpinnings of two primary synthetic routes, offer detailed experimental protocols, and provide a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative of significant interest in the development of novel bioactive molecules. The unique arrangement of its functional groups—a chloro substituent for cross-coupling reactions, a nitrile group as a versatile synthetic handle, and a methyl group for steric and electronic modulation—makes it a highly valuable intermediate. Pyridine scaffolds are ubiquitous in FDA-approved drugs, and the ability to synthesize complex derivatives like this one is crucial for drug discovery programs.[1] This guide moves beyond a simple recitation of steps to explain the causality behind the chosen synthetic pathways, reflecting field-proven expertise.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and powerful synthetic strategies. The nitrile group can be installed either through a transition-metal-catalyzed cross-coupling reaction or via a classical Sandmeyer reaction.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key precursors: a di-halogenated methylpyridine for palladium-catalyzed cyanation and an amino-chloro-methylpyridine for the Sandmeyer reaction. The following sections will detail the synthesis of these precursors and their conversion to the final product.

Synthetic Strategy 1: Palladium-Catalyzed Cyanation of a Heteroaryl Halide

Transition metal-catalyzed cyanation has become a preferred method for synthesizing aryl nitriles due to its mild conditions and broad functional group tolerance, overcoming many limitations of traditional methods like the Rosenmund-von Braun reaction.[2][3] Palladium-based systems, in particular, have been extensively developed and offer a robust route to the target molecule.[4]

Mechanistic Principles

The palladium-catalyzed cyanation of an aryl halide (Ar-X) generally proceeds through a well-established catalytic cycle. The process is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step with a cyanide source (often Zn(CN)₂) or direct cyanation. The cycle concludes with reductive elimination to yield the aryl nitrile (Ar-CN) and regenerate the active Pd(0) catalyst.

Caption: Palladium-catalyzed cyanation cycle.

A key challenge in these reactions is catalyst poisoning by excess cyanide ions.[3] Modern protocols mitigate this by using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which have low solubility in organic solvents, maintaining a low concentration of free cyanide.[3][4][5]

Precursor Synthesis: 2-Bromo-6-chloro-5-methylpyridine

A suitable precursor for this route is a dihalopyridine where one halogen is significantly more reactive in oxidative addition (e.g., Br > Cl). A plausible synthesis starts from commercially available 2-amino-5-methylpyridine.

Workflow: Precursor Synthesis via Sandmeyer Bromination

-

Chlorination: Introduction of a chlorine atom at the C6 position. This can be challenging and may require specific chlorinating agents.

-

Diazotization: Conversion of the 2-amino group to a diazonium salt using sodium nitrite in a strong acidic medium (e.g., HBr).[6]

-

Sandmeyer Bromination: Displacement of the diazonium group with a bromide using a copper(I) bromide catalyst.[7]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from state-of-the-art methods for heteroaryl cyanation.[4][5]

Materials:

-

2-Bromo-6-chloro-5-methylpyridine

-

Zinc cyanide (Zn(CN)₂)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst)

-

Ligand (e.g., dppf or a biarylphosphine ligand like XPhos)

-

Solvent (e.g., DMAc, DMF, or a H₂O/THF mixture)[4]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromo-6-chloro-5-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), palladium precatalyst (2-5 mol%), and ligand (4-10 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the specified temperature (ranging from 40 °C to 110 °C depending on the catalyst system) and stir for 1-24 hours, monitoring by TLC or LC-MS.[4][5]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary

| Parameter | Condition | Yield (%) | Reference |

| Catalyst System | Pd/C, dppf, Zn(CN)₂ | up to 98% | [5] |

| Catalyst System | Pd(OAc)₂, XPhos, K₄[Fe(CN)₆] | up to 99% | [3] |

| Conditions | Mild Temperature (rt to 40 °C) | ~88% | [4] |

Synthetic Strategy 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[7][8][9] While an older method, it remains highly effective and relevant.

Mechanistic Principles

The reaction proceeds in two main stages:

-

Diazotization: The aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.[10]

-

Cyanide Displacement: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The reaction is believed to proceed via a single-electron transfer from Cu(I) to the diazonium ion, generating an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then reacts with the copper-bound cyanide to form the final product and regenerate the Cu(I) catalyst.[7]

Caption: Workflow for the Sandmeyer reaction route.

The strongly acidic and oxidative conditions of the Sandmeyer reaction can limit its compatibility with sensitive functional groups.[11]

Precursor Synthesis: 2-Amino-6-chloro-5-methylpyridine

The synthesis of this precursor is critical. A potential route involves the direct chlorination of 2-amino-5-methylpyridine. However, controlling the regioselectivity of electrophilic aromatic substitution on substituted pyridines can be complex. An alternative might involve starting with a pre-functionalized ring, such as 2-amino-5-chloro-6-methylpyridine, although this is a different isomer.[12][13] A more reliable route may involve building the pyridine ring itself. For the purpose of this guide, we will assume the precursor, 2-amino-6-chloro-5-methylpyridine, is accessible.

Experimental Protocol: Sandmeyer Cyanation

Materials:

-

2-Amino-6-chloro-5-methylpyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, for complexing CuCN)

-

Ice

Procedure:

-

Diazotization:

-

Suspend 2-amino-6-chloro-5-methylpyridine (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

-

Preparation of Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) in an aqueous solution of sodium or potassium cyanide. This forms the soluble [Cu(CN)₂]⁻ complex.

-

Cool this solution in an ice bath.

-

-

Cyanation Reaction:

-

Slowly add the cold diazonium salt solution to the cold copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic extracts with aqueous sodium hydroxide (to remove any HCN) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude nitrile by recrystallization or column chromatography.

-

Comparative Analysis

| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |

| Conditions | Generally mild (can be near room temp).[4] | Harsh (strong acid, low temp).[11] |

| Reagent Toxicity | Uses less toxic Zn(CN)₂ or K₄[Fe(CN)₆].[3] | Requires highly toxic CuCN and NaCN/KCN. |

| Functional Groups | High tolerance for a wide range of groups.[4] | Limited tolerance due to acidic/oxidative conditions.[11] |

| Scalability | Readily scalable, used in industry.[5] | Scalability can be challenging due to exotherms and gas evolution. |

| Cost | Palladium catalysts and ligands can be expensive. | Reagents (CuCN, NaNO₂) are generally inexpensive. |

| Precursor | Requires a halo-pyridine (Br or I preferred). | Requires an amino-pyridine. |

Expert Insight: For late-stage functionalization on complex molecules with sensitive functional groups, palladium-catalyzed cyanation is unequivocally the superior method.[4] Its mildness and predictability provide a self-validating system for reproducible results. The Sandmeyer reaction, while classic and cost-effective, is better suited for robust, early-stage intermediates where functional group compatibility is not a primary concern.

Safety Considerations

-

Cyanide Compounds: Zinc cyanide, copper(I) cyanide, and sodium/potassium cyanide are all highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution at low temperatures and use them immediately after preparation.[11]

-

Palladium Catalysts: While less acutely toxic, palladium compounds are heavy metals and should be handled with care.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: modern palladium-catalyzed cross-coupling and the classic Sandmeyer reaction. The choice between them is dictated by the specific requirements of the synthesis, including substrate complexity, scale, cost, and safety considerations. For researchers in drug development, the palladium-catalyzed route offers unparalleled precision and functional group tolerance, making it the method of choice for the synthesis of advanced intermediates and final target molecules.

References

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.

- Anil, G. I., et al. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.

- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76, 665-668.

- Kumar, A., & Kumar, V. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.

- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.

- Guidechem. (n.d.). How to Synthesize 2-Chloro-5-methylpyridine?. FAQ - Guidechem.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.

- Kaur, N. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Chem-Impex. (n.d.). 2-Amino-5-chloro-6-methyl pyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-6-methylpyridine 97.

- Barrio, J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- de Oliveira, R. S., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]

6-Chloro-5-methylpyridine-2-carbonitrile mechanism of formation

An In-depth Technical Guide to the Formation of 6-Chloro-5-methylpyridine-2-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a nitrile moiety on the pyridine scaffold, offers versatile handles for further chemical modification. This guide provides an in-depth exploration of a robust and mechanistically sound synthetic pathway for its formation. We will dissect each reaction step, elucidating the underlying principles, causality behind experimental choices, and the intricate electron movements that govern the transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's synthesis, grounded in authoritative scientific principles.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a deliberate, three-stage process commencing with the commercially available 2-amino-5-methylpyridine. This strategy is predicated on the selective and sequential introduction of the cyano and chloro functionalities, leveraging well-established and high-yielding transformations in heterocyclic chemistry.

The chosen pathway involves:

-

Sandmeyer Cyanation: Conversion of the C2-amino group into a nitrile via a diazonium salt intermediate. This classic reaction provides a clean and efficient method for installing the carbon-based functional group.

-

Pyridine N-Oxidation: Activation of the pyridine ring for subsequent nucleophilic substitution by converting the ring nitrogen into an N-oxide. This step is crucial for directing the final chlorination to the desired position.

-

Deoxygenative Chlorination: Introduction of the C6-chloro substituent using phosphorus oxychloride (POCl₃), which reacts with the N-oxide to facilitate regioselective chlorination and subsequent deoxygenation to yield the final product.

This strategic sequencing ensures high regioselectivity, which is often a significant challenge in pyridine chemistry.

Caption: High-level overview of the synthetic pathway.

Module I: The Sandmeyer Reaction - Installing the Nitrile

The journey begins with the conversion of the primary amino group of 2-amino-5-methylpyridine into a nitrile. The Sandmeyer reaction is the preeminent choice for this transformation due to its reliability and broad substrate scope.[1][2] The reaction proceeds in two distinct phases: diazotization and copper-catalyzed nucleophilic substitution.

Mechanism of Formation

Phase 1: Diazotization The initial step involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the pyridine attacks the nitrosonium ion. A series of proton transfers and subsequent elimination of a water molecule result in the formation of a stable aryl diazonium salt.[3] This entire process must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

Phase 2: Copper(I)-Catalyzed Cyanation The diazonium salt is then subjected to a solution of copper(I) cyanide (CuCN). The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer leads to the irreversible loss of dinitrogen gas (N₂), an excellent leaving group, and the formation of an aryl radical. This radical then reacts with the copper-cyanide complex to form the final product, 5-methylpyridine-2-carbonitrile, while regenerating the copper(I) catalyst.[5]

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carbonitrile

Safety: This procedure involves highly toxic cyanide salts and potentially explosive diazonium intermediates. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid (3 equiv.) in water, add 2-amino-5-methylpyridine (1.0 equiv.). Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0–5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and neutralize with an aqueous base (e.g., sodium carbonate) to pH ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography or recrystallization to obtain pure 5-methylpyridine-2-carbonitrile.

-

Module II: N-Oxidation - Activating the Pyridine Ring

With the nitrile group installed, the next strategic step is to activate the pyridine ring for chlorination at the C6 position. Oxidation of the pyridine nitrogen to an N-oxide accomplishes this by altering the electronic properties of the ring.[6] The N-oxide functionality acts as an electron-donating group via resonance, increasing electron density at the C2, C4, and C6 positions. However, it also exerts a strong inductive electron-withdrawing effect due to the positive formal charge on the nitrogen, rendering these same positions highly susceptible to nucleophilic attack after activation.[7][8]

Mechanism of N-Oxidation

This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The mechanism is a straightforward nucleophilic attack. The lone pair of electrons on the basic pyridine nitrogen attacks the electrophilic outer oxygen atom of the peroxy acid. This concerted step involves the cleavage of the weak O-O bond and proton transfer, yielding the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

Caption: Mechanism of Pyridine N-Oxidation with m-CPBA.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carbonitrile N-oxide

-

Reaction Setup:

-

Dissolve 5-methylpyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

-

Oxidation:

-

Add m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess peroxide.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-oxide.

-

The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

-

Module III: Deoxygenative Chlorination - The Final Transformation

The final step is the conversion of the N-oxide to the target this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxygenative halogenation.[9][10] It serves as both an activating agent and the source of the chloride nucleophile.

Mechanism of Chlorination

The reaction proceeds via a well-established addition-elimination mechanism.[11]

-

Activation of the N-Oxide: The nucleophilic oxygen of the N-oxide attacks the highly electrophilic phosphorus atom of POCl₃. This displaces a chloride ion and forms a stable P-O bond, creating a pyridinium intermediate with an excellent dichlorophosphoryloxy leaving group attached to the nitrogen.

-

Nucleophilic Attack: The pyridine ring is now highly activated towards nucleophilic attack. The chloride ion, generated in the first step, attacks one of the electron-deficient ortho positions (C2 or C6). Since the C2 position is already substituted with the nitrile group, the attack occurs regioselectively at the C6 position.

-

Rearomatization: The resulting dihydropyridine intermediate collapses, eliminating the dichlorophosphoryl group (which decomposes) and restoring the aromaticity of the ring. This elimination step yields the final product, this compound.

Caption: Mechanism of Deoxygenative Chlorination with POCl₃.

Experimental Protocol: Synthesis of this compound

Safety: Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[12][13] This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus within a fume hood.

-

Reaction Setup:

-

Place the 5-methylpyridine-2-carbonitrile N-oxide (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add an excess of phosphorus oxychloride (3-5 equiv.), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like 1,2-dichlorobenzene can be used.

-

-

Chlorination:

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution with a solid or concentrated base (e.g., sodium hydroxide or sodium carbonate) while cooling in an ice bath. Adjust to a pH of ~7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain the final product.

-

Summary of Synthesis

The following table summarizes the key parameters for the described synthetic pathway.

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 0-5 °C, then 50-60 °C | 70-85% |

| 2 | N-Oxidation | m-CPBA or H₂O₂/AcOH | 0 °C to RT | 85-95% |

| 3 | Deoxygenative Chlorination | POCl₃ | Reflux (~106 °C) | 65-80% |

Conclusion

The formation of this compound is a testament to the power of strategic, multi-step synthesis in heterocyclic chemistry. By leveraging the classical Sandmeyer reaction for precise nitrile installation, followed by N-oxide activation to control the regiochemistry of the final chlorination step, the target molecule can be constructed efficiently and with high fidelity. Each stage of the process relies on fundamental mechanistic principles, from the generation of electrophilic intermediates like the nitrosonium ion to the nucleophilic addition-elimination pathways on an activated pyridine ring. A thorough understanding of these mechanisms is paramount for process optimization, troubleshooting, and the adaptation of this methodology to synthesize other valuable pyridine derivatives.

References

-

Testbook. (n.d.). Phosphorus Oxychloride (POCl₃): Preparation, Properties & Uses Explained. [Link]

-

Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. [Link]

-

BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride. [Link]

-

Al-Mulla, A. (2013). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. [Link]

- Google Patents. (1994).

-

ResearchGate. (2020). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

-

Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]

- Google Patents. (1993).

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

OCgenerating. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. [Link]

-

Organic Chemistry Portal. (n.d.). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. [Link]

-

OCgenerating. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

PubMed. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

HETEROCYCLES. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. [Link]

-

National Institutes of Health. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]

-

Dr. K's Chem Classes. (2023). Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. [Link]

- Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Phosphorus Oxychloride [commonorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]

- 13. Phosphorus Oxychloride (POCl3) Online | Phosphorus Oxychloride (POCl3) Manufacturer and Suppliers [scimplify.com]

Spectroscopic Analysis of 6-Chloro-5-methylpyridine-2-carbonitrile: A Technical Guide

Notice: Despite a comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 6-Chloro-5-methylpyridine-2-carbonitrile, specific, verifiable spectral data from primary literature or public spectral databases could not be located. The following guide is therefore constructed based on established principles of spectroscopic interpretation and predicted values derived from data for structurally similar compounds. This document aims to serve as an educational resource and a predictive guide for researchers working with this molecule, but it must be emphasized that the data presented herein is theoretical and awaits experimental verification.

Introduction

This compound is a halogenated and cyanated pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The unique substitution pattern on the pyridine ring, featuring an electron-donating methyl group and electron-withdrawing chloro and nitrile groups, creates a molecule with distinct electronic and steric properties. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic techniques provides the most robust method for this characterization.

This guide will present a theoretical analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the fundamental principles of each technique and by drawing analogies to closely related, characterized molecules.

Predicted Spectroscopic Data and Interpretation

Molecular Structure

Figure 1: Structure and numbering of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent nitrogen and the anisotropic effect of the nitrile group. Coupled to H-3. |

| ~ 7.5 - 7.7 | Doublet (d) | 1H | H-3 | Coupled to H-4. Expected to be slightly upfield compared to H-4. |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ | Typical range for a methyl group on an aromatic ring. No adjacent protons, hence a singlet. |

Causality behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal.

-

Frequency: A 400 or 500 MHz spectrometer would be ideal to ensure good signal dispersion, especially for resolving the coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show all seven carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154 - 157 | C-6 | Attached to the electronegative chlorine atom, causing a significant downfield shift. |

| ~ 150 - 153 | C-4 | The para-carbon to the nitrile group, expected to be downfield. |

| ~ 140 - 143 | C-2 | Attached to the nitrogen and the electron-withdrawing nitrile group. |

| ~ 132 - 135 | C-5 | Attached to the methyl group. |

| ~ 127 - 130 | C-3 | Aromatic CH carbon. |

| ~ 115 - 118 | -CN | Characteristic chemical shift for a nitrile carbon. |

| ~ 18 - 22 | -CH₃ | Typical upfield chemical shift for a methyl group attached to an aromatic ring. |

Field-Proven Insights: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between the quaternary carbons (C-2, C-5, C-6, -CN) and the carbons with attached protons (C-3, C-4, -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for the identification of key functional groups.

Table 3: Predicted Key IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2230 - 2240 | Strong, Sharp | C≡N stretch | The nitrile group has a very characteristic and strong absorption in this region. |

| ~ 1550 - 1600 | Medium - Strong | C=C / C=N ring stretching | Typical for aromatic and heteroaromatic rings. A series of bands is expected. |

| ~ 2900 - 3100 | Weak - Medium | C-H stretching | Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹. |

| ~ 1000 - 1200 | Medium - Strong | C-Cl stretch | The C-Cl stretch for aryl chlorides typically appears in this region. |

Experimental Workflow: IR Spectroscopy

Figure 2: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Relative Intensity (%) | Assignment | Rationale |

| 152 | 100 | [M]⁺ (with ³⁵Cl) | Molecular ion peak for the most abundant chlorine isotope. |

| 154 | ~33 | [M+2]⁺ (with ³⁷Cl) | The characteristic isotopic peak for a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). |

| 117 | Variable | [M-Cl]⁺ | A common fragmentation pathway involving the loss of the chlorine atom. |

Authoritative Grounding: The presence and ~3:1 intensity ratio of the M and M+2 peaks is a definitive confirmation of the presence of a single chlorine atom in the molecule. This is a fundamental principle in mass spectrometry of halogenated compounds.

Conclusion and a Call for Data

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on foundational chemical principles and data from analogous structures. The provided tables and interpretations are intended to guide researchers in the analysis of this compound.

However, experimentally acquired data is the ultimate arbiter of chemical structure. The scientific community would greatly benefit from the publication of the experimental NMR, IR, and MS spectra for this compound. Such data would provide a valuable reference for future synthetic and analytical work.

References

As this guide is based on predictive analysis, no direct experimental data sources can be cited. The principles of spectroscopic interpretation are based on foundational knowledge in the field of organic chemistry. For general reference, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Purity and Characterization of 6-Chloro-5-methylpyridine-2-carbonitrile: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylpyridine-2-carbonitrile (CAS No. 875293-89-3) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a molecular scaffold and synthetic intermediate necessitates a robust and reliable framework for assessing its purity and confirming its structural identity. This guide provides a detailed examination of the essential analytical methodologies required to fully characterize this compound. We delve into the causality behind experimental choices, offering field-proven insights into chromatographic purity assessment and spectroscopic structural elucidation. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a solid, white to light yellow compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[3][4] As a multi-functionalized heterocyclic compound, it serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyridine core is a privileged structure in pharmacology, and the specific arrangement of chloro, methyl, and nitrile substituents offers multiple reaction sites for molecular elaboration.[5]

Given its role as a critical starting material, the purity and structural integrity of this compound are paramount. Undetected impurities, whether starting materials, by-products from synthesis, or isomers, can have profound downstream consequences, leading to failed reactions, impure final products, and misleading biological data. Therefore, a multi-pronged analytical approach is not just recommended but essential for quality control and regulatory compliance.

Purity Assessment: Chromatographic Methodologies

The primary objective of purity analysis is to separate and quantify the main compound from all potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold-standard techniques for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile or thermally labile compounds. For this compound, its polarity and aromaticity make it well-suited for separation on C18 columns. The selection of an appropriate mobile phase is critical for achieving optimal resolution between the main peak and any impurities.

Causality of Method Design:

-

Column: A C18 column is chosen for its hydrophobic stationary phase, which provides effective retention for the moderately polar pyridine derivative.

-

Mobile Phase: A gradient of acetonitrile (a polar aprotic organic modifier) and water is used to elute compounds of varying polarities. Starting with a higher water concentration allows for the retention of the main compound, while gradually increasing the acetonitrile concentration elutes more non-polar impurities.

-

Acidification: The addition of a small amount of acid (formic acid or phosphoric acid) to the mobile phase is crucial. It protonates the basic nitrogen of the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual free silanol groups on the silica support.[6] Formic acid is preferred for mass spectrometry (MS) compatibility.[6]

-

Detection: UV detection at 254 nm is effective due to the aromatic nature of the pyridine ring, which provides strong chromophoric activity.

Experimental Protocol: RP-HPLC Purity Assay

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm × 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 4 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method). Commercial batches typically specify a purity of ≥97%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[7] Coupled with a mass spectrometer, it provides both quantitative purity data and qualitative identification of impurities. This is particularly useful for identifying residual solvents from synthesis or isomers.

Causality of Method Design:

-

Technique Choice: GC is suitable as the target molecule has sufficient volatility. The MS detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.[8]

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen to provide good separation of the analyte from potential synthesis-related impurities, which may have different polarities.

-

Inlet Temperature: The inlet temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

-

Temperature Program: A temperature gradient is employed to first separate highly volatile components (like residual solvents) at lower temperatures before ramping up to elute the main compound and any less volatile impurities.

Experimental Protocol: GC-MS Purity and Impurity ID

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Use a GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole).

-

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 50:1.

-

Oven Program: Hold at 60 °C for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.

-

MS Transfer Line Temp: 280 °C.

-

Ion Source Temp: 230 °C.

-

Mass Range: 40-400 amu.

-

-

Data Analysis: Determine purity using the Area % method from the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and known potential by-products from the synthesis route.[9]

Table 1: Summary of Recommended Chromatographic Conditions

| Parameter | HPLC Method | GC-MS Method |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temperature | 30 °C (Column) | 60 °C to 280 °C (Oven Program) |

| Detection | UV at 254 nm | Mass Spectrometry (40-400 amu) |

| Primary Use | Purity quantification | Purity quantification & Impurity ID |

Structural Characterization: Spectroscopic Techniques

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is used to confirm that the compound is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of atomic nuclei (¹H and ¹³C).

-

¹H NMR: This technique provides information on the number, connectivity, and environment of protons. For this compound, the spectrum is expected to be simple and highly informative.

-

Expected Signals:

-

A singlet (~2.4-2.6 ppm) integrating to 3 protons, corresponding to the methyl group (-CH₃).

-

A doublet (~7.6-7.8 ppm) integrating to 1 proton, corresponding to the aromatic proton at the C3 position.

-

A doublet (~7.9-8.1 ppm) integrating to 1 proton, corresponding to the aromatic proton at the C4 position. The coupling constant between these two doublets should be around 8-9 Hz.

-

-

-

¹³C NMR: This provides information about the carbon skeleton.

-

Expected Signals: Seven distinct carbon signals are expected.

-

~18-22 ppm: Methyl carbon (-CH₃).

-

~116-118 ppm: Nitrile carbon (-C≡N).

-

~125-155 ppm: Five aromatic carbons, including the carbon bearing the chlorine atom (C6), which will be significantly influenced by the halogen.

-

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental characteristic. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Expected Result: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak. A key feature is the isotopic pattern of chlorine.

-

Molecular Ion [M]⁺: A peak at m/z ≈ 152.

-

Isotope Peak [M+2]⁺: A second peak at m/z ≈ 154 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing one chlorine atom. This observation is a critical validation point. A patent describing the synthesis confirms an [M+H]⁺ peak at 153.1, consistent with this expectation.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

-

Expected Characteristic Peaks:

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2920-2980 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

-

~2220-2240 cm⁻¹: A strong, sharp absorption characteristic of the nitrile group (C≡N). This is a key diagnostic peak.

-

~1450-1600 cm⁻¹: Aromatic ring C=C and C=N stretching vibrations.

-

~700-850 cm⁻¹: C-Cl stretching vibration, typically found in the fingerprint region.

-

Table 2: Summary of Expected Spectroscopic Data

| Technique | Observation | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ), Multiplicity | ~2.5 ppm (s, 3H); ~7.7 ppm (d, 1H); ~8.0 ppm (d, 1H) |

| ¹³C NMR | Chemical Shift (δ) | 7 distinct signals, including methyl (~20 ppm) and nitrile (~117 ppm) |

| MS | Molecular Ion & Isotope Pattern | [M]⁺ at m/z 152; [M+2]⁺ at m/z 154 (approx. 3:1 ratio) |

| FTIR | Wavenumber (cm⁻¹) | Strong C≡N stretch at ~2230 cm⁻¹; Aromatic C-H at >3000 cm⁻¹ |

Integrated Analytical Workflow

A robust quality control system relies on an integrated workflow where orthogonal techniques are used to validate one another. The purity data from HPLC and GC-MS must be complemented by the structural confirmation from spectroscopy to release a batch of the material with confidence.

Caption: Integrated workflow for purity and characterization.

This workflow ensures that both the purity and the identity of the material are confirmed through independent, complementary methods. A batch of this compound only passes quality control if it meets the purity specification (e.g., ≥97%) AND all spectroscopic data are unequivocally consistent with the proposed structure.

Caption: Correlation of spectroscopic data to molecular structure.

Conclusion

The comprehensive analysis of this compound is a critical step in ensuring its suitability for research and drug development. A meticulous approach combining high-resolution chromatographic techniques for purity assessment with a suite of spectroscopic methods (NMR, MS, and FTIR) for structural verification provides a complete and reliable characterization. By understanding the principles behind each method and implementing an integrated workflow, scientists can ensure the quality of this key synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health (NIH). [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc. [Link]

-

6-Chloro-5-methylnicotinonitrile. PubChem. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

- Halogenation of pyridine compounds.

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. [Link]

-

Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]

-

6-Chloro-3-pyridinecarbonitrile. PubChem. [Link]

-

(PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. 6-chloro-5-Methylpicolinonitrile | 875293-89-3 [amp.chemicalbook.com]

- 5. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-chloro-5-Methylpicolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-methylpyridine-2-carbonitrile